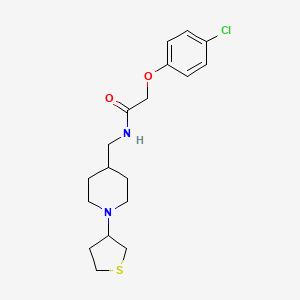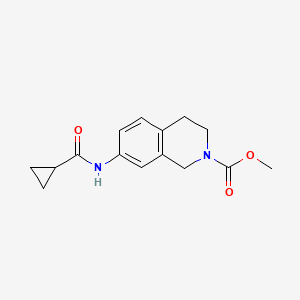
methyl 7-(cyclopropanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-(cyclopropanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a chemical compound with the molecular formula C15H18N2O3 and a molecular weight of 274.32 . This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of cyclopropanecarboxamide with 3,4-dihydroisoquinoline-2(1H)-carboxylate under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium(VI) oxide or potassium permanganate may be used under acidic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride .
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines .
Major Products Formed: The reactions can yield various products depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids , while reduction may yield amines .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be employed in the study of biological systems and processes, particularly in the development of new drugs and therapies.
Medicine: The compound may be used in the synthesis of pharmaceuticals and in the investigation of disease mechanisms.
Industry: It finds applications in the production of materials and chemicals used in various industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Isoquinoline derivatives: These compounds share structural similarities and may have similar biological activities.
Cyclopropanecarboxamide derivatives: These compounds also contain the cyclopropanecarboxamide moiety and may exhibit comparable properties.
Uniqueness: Methyl 7-(cyclopropanecarboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its specific structural features and the resulting biological and chemical properties. Its diverse applications and potential for further research make it a valuable compound in various fields.
Properties
IUPAC Name |
methyl 7-(cyclopropanecarbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-20-15(19)17-7-6-10-4-5-13(8-12(10)9-17)16-14(18)11-2-3-11/h4-5,8,11H,2-3,6-7,9H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYAYBWYGBIOGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
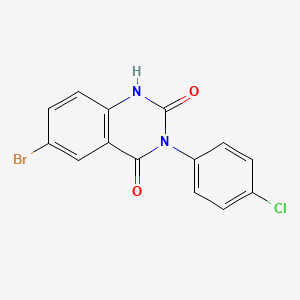
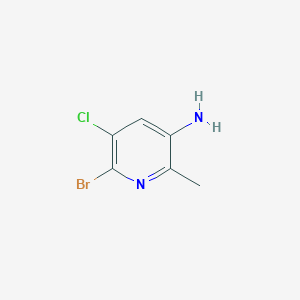
![2-methyl-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2418222.png)
![8-allyl-3-(4-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418223.png)
![3-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoic acid](/img/structure/B2418224.png)
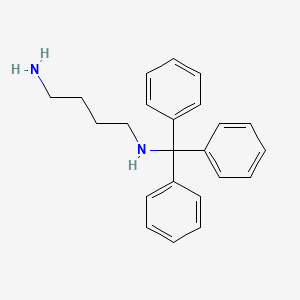
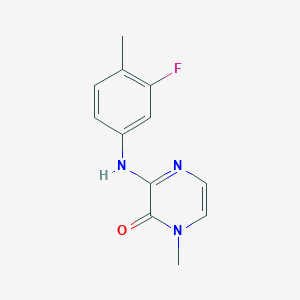
![N-(4-(morpholine-4-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2418228.png)
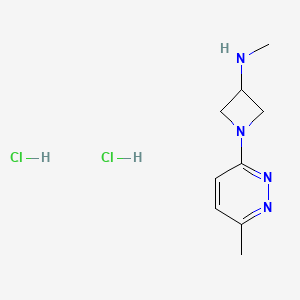
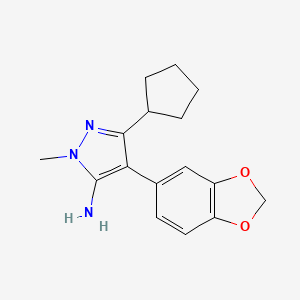
![1-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B2418235.png)
![4-({[2-(3-CHLORO-4-ETHOXYPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOLE](/img/structure/B2418237.png)
![1-[[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
